(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound This compound features a unique structure that includes both pyrrole and pyrazine rings, making it a member of the pyrrolopyrazine family
Preparation Methods
The synthesis of (3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazine precursors. The process typically includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The acetylenes obtained from the first step are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine compound.
Chemical Reactions Analysis
(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolopyrazine derivatives .
Scientific Research Applications
(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the study of infectious diseases.
Medicine: Due to its biological activities, it is investigated for its potential as an anti-inflammatory, antioxidant, and antitumor agent.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:
Inhibit enzymes: It can inhibit specific enzymes involved in microbial and viral replication, leading to its antimicrobial and antiviral effects.
Scavenge free radicals: Its antioxidant properties are due to its ability to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Modulate signaling pathways: The compound can influence signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and antitumor activities
Comparison with Similar Compounds
(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
(3R,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: This compound has similar biological activities but differs in its specific substituents and resulting properties.
(3S,8aS)-3-Ethyloctahydropyrrolo[1,2-a]pyrazine: Another derivative with distinct substituents, leading to variations in its biological activities and applications.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives
The uniqueness of this compound lies in its specific structure and the resulting combination of biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3R,8aS)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMDREPFLIKFTB-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2CCCC2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN2CCC[C@H]2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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